molecular formula C19H16N2O4 B13339700 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13339700
M. Wt: 336.3 g/mol
InChI Key: FJSOTHAUCCEZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a compound with the molecular formula C19H16N2O4 and a molecular weight of 336.34 g/mol . This compound is often used in research settings and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The cyano group can be introduced through a nucleophilic substitution reaction using sodium cyanide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amino derivatives.

    Substitution: Free amino acids.

Scientific Research Applications

3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in peptide synthesis.

    Biology: Studying protein interactions and functions.

Mechanism of Action

The mechanism of action for 3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The cyano group can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOTHAUCCEZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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